molecular formula C9H12BrNOS B6696561 N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine

N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine

Cat. No.: B6696561
M. Wt: 262.17 g/mol
InChI Key: JFXPOBWIUDWSPT-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine is a chemical compound that features a brominated furan ring attached to a thiolan-3-amine group

Properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNOS/c10-9-2-1-8(12-9)5-11-7-3-4-13-6-7/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXPOBWIUDWSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1NCC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine typically involves the bromination of a furan ring followed by the introduction of a thiolan-3-amine group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated furan is then reacted with thiolan-3-amine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a non-brominated furan derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Non-brominated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.

    Industry: Used in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine involves its interaction with specific molecular targets. The brominated furan ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thiolan-3-amine group may also play a role in binding to biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furaldehyde: Another brominated furan derivative with applications in organic synthesis.

    N-[(5-bromofuran-2-yl)methyl]cyclopropanamine: A similar compound with a cyclopropane ring instead of a thiolan ring.

    5-Bromo-2-furanmethanamine: A related compound with a methanamine group.

Uniqueness

N-[(5-bromofuran-2-yl)methyl]thiolan-3-amine is unique due to the presence of both a brominated furan ring and a thiolan-3-amine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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